3,4-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide
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Overview
Description
3,4-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.
Chlorination: Introduction of chlorine atoms at specific positions on the benzothiophene ring.
Amidation: Coupling of the chlorinated benzothiophene with 4-chlorobenzylamine and 1,1-dioxidotetrahydrothiophene-3-amine under appropriate conditions to form the final carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.
Substitution: Halogen atoms (chlorine) on the benzothiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, benzothiophene derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
Industry
In the industrial sector, the compound could be used in the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide would depend on its specific biological target. Generally, benzothiophene derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound, known for its aromatic properties and use in organic synthesis.
4-chlorobenzylamine: A common intermediate in the synthesis of various pharmaceuticals.
Tetrahydrothiophene: A sulfur-containing heterocycle used in the synthesis of more complex sulfur compounds.
Uniqueness
The unique combination of functional groups in 3,4-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds. This uniqueness could make it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C20H16Cl3NO3S2 |
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Molecular Weight |
488.8 g/mol |
IUPAC Name |
3,4-dichloro-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H16Cl3NO3S2/c21-13-6-4-12(5-7-13)10-24(14-8-9-29(26,27)11-14)20(25)19-18(23)17-15(22)2-1-3-16(17)28-19/h1-7,14H,8-11H2 |
InChI Key |
XHECMAVYEAPHLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl |
Origin of Product |
United States |
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